molecular formula C17H20N2O3S B2625144 N-benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide CAS No. 522662-02-8

N-benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide

Cat. No.: B2625144
CAS No.: 522662-02-8
M. Wt: 332.42
InChI Key: GXOUOOHVZCHJPV-UHFFFAOYSA-N
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Description

N-benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to an acetamide moiety, which is further substituted with a dimethylphenylsulfonamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide typically involves the following steps:

    Formation of the sulfonamide intermediate: This is achieved by reacting 4-dimethylphenylsulfonyl chloride with an appropriate amine under basic conditions.

    Acylation: The sulfonamide intermediate is then acylated with benzyl chloroacetate in the presence of a base to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor in the preparation of other sulfonamide derivatives.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Studied for its role in enzyme inhibition.

Medicine:

  • Explored for its potential use as an anti-inflammatory agent.
  • Evaluated for its efficacy in treating certain bacterial infections.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can lead to the disruption of bacterial cell wall synthesis, resulting in antibacterial effects.

Comparison with Similar Compounds

  • N-benzyl-2-(2,4-dimethylphenyl)acetamide
  • N-benzyl-2-(2,6-dimethylphenoxy)acetamide
  • N-benzyl-2,4-dinitrobenzenesulfonamide

Comparison:

  • N-benzyl-2-(N,4-dimethylphenylsulfonamido)acetamide is unique due to the presence of both benzyl and sulfonamide groups, which confer specific biological activities.
  • N-benzyl-2-(2,4-dimethylphenyl)acetamide lacks the sulfonamide group, which may result in different biological properties.
  • N-benzyl-2-(2,6-dimethylphenoxy)acetamide contains a phenoxy group instead of a sulfonamide, leading to variations in chemical reactivity and biological activity.
  • N-benzyl-2,4-dinitrobenzenesulfonamide has nitro groups that significantly alter its chemical and biological properties compared to the dimethyl-substituted compound.

Properties

IUPAC Name

N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-14-8-10-16(11-9-14)23(21,22)19(2)13-17(20)18-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOUOOHVZCHJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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